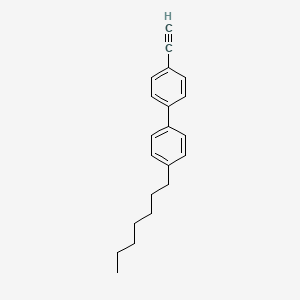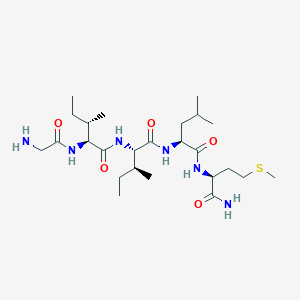![molecular formula C43H31N B14260512 N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine CAS No. 159390-47-3](/img/structure/B14260512.png)
N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine” is a complex organic compound that features a pyrene core substituted with various aromatic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrene core: This can be achieved through cyclization reactions involving aromatic precursors.
Substitution reactions: Introduction of the diphenylethenyl and methylphenyl groups can be done through Friedel-Crafts alkylation or Suzuki coupling reactions.
Amine functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
“N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of “N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine” depends on its specific application. In the context of organic electronics, the compound’s electronic properties are crucial. It interacts with other molecules through π-π stacking and charge transfer interactions, which are essential for its function as a semiconductor or light-emitting material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methylphenyl)-N-phenylpyren-1-amine
- N-(4-methylphenyl)-N-(4-biphenyl)pyren-1-amine
- N-(4-methylphenyl)-N-(4-(2,2-diphenylethenyl)phenyl)pyren-1-amine
Uniqueness
“N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine” is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and photonics.
Eigenschaften
CAS-Nummer |
159390-47-3 |
|---|---|
Molekularformel |
C43H31N |
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
N-[4-(2,2-diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine |
InChI |
InChI=1S/C43H31N/c1-30-15-23-37(24-16-30)44(41-28-22-36-20-19-34-13-8-14-35-21-27-39(41)43(36)42(34)35)38-25-17-31(18-26-38)29-40(32-9-4-2-5-10-32)33-11-6-3-7-12-33/h2-29H,1H3 |
InChI-Schlüssel |
CPHQXFVRFDISDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)

![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
![4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol](/img/structure/B14260464.png)
![1-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-one](/img/structure/B14260477.png)
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)


![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)


![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
